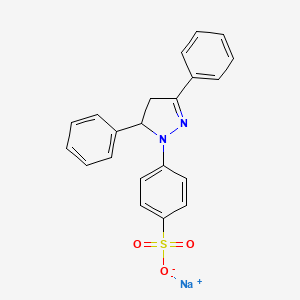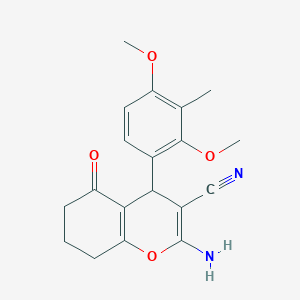![molecular formula C16H15ClN2O3S B4997486 N-{2-[(4-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4997486.png)
N-{2-[(4-chlorobenzyl)thio]ethyl}-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(4-chlorobenzyl)thio]ethyl}-3-nitrobenzamide, also known as ML239, is a small molecule inhibitor that has been identified through a high-throughput screening campaign. The compound has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.
作用機序
The exact mechanism of action of N-{2-[(4-chlorobenzyl)thio]ethyl}-3-nitrobenzamide is not fully understood. However, it has been proposed that this compound may inhibit the activity of enzymes involved in various cellular processes, including cell growth, inflammation, and pathogen survival. This compound has been shown to inhibit the activity of the enzyme N-myristoyltransferase 1 (NMT1), which is involved in the post-translational modification of proteins. Inhibition of NMT1 activity by this compound leads to the disruption of several signaling pathways, ultimately resulting in the inhibition of cell growth and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical models. In cancer cells, this compound inhibits cell growth by inducing cell cycle arrest and promoting apoptosis. In macrophages, this compound reduces the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by inhibiting the activity of the transcription factor NF-κB. In infectious diseases, this compound inhibits the growth of the pathogen by disrupting various cellular processes, such as protein myristoylation.
実験室実験の利点と制限
N-{2-[(4-chlorobenzyl)thio]ethyl}-3-nitrobenzamide has several advantages as a potential therapeutic agent. It has shown efficacy against various diseases, including cancer, inflammation, and infectious diseases. This compound has also demonstrated good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, there are some limitations to the use of this compound in lab experiments. The compound has poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, this compound has shown some off-target effects, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the research of N-{2-[(4-chlorobenzyl)thio]ethyl}-3-nitrobenzamide. One potential application is in the treatment of cancer, where this compound could be used in combination with other chemotherapeutic agents to enhance efficacy. Another potential application is in the treatment of infectious diseases, where this compound could be used in combination with other antimicrobial agents to overcome drug resistance. Further studies are also needed to elucidate the exact mechanism of action of this compound and to identify potential off-target effects. Finally, the development of more potent and selective analogs of this compound could lead to the discovery of new therapeutic agents.
合成法
The synthesis of N-{2-[(4-chlorobenzyl)thio]ethyl}-3-nitrobenzamide involves a series of chemical reactions starting from 3-nitrobenzoyl chloride and 4-chlorobenzyl mercaptan. The reaction scheme includes the formation of an amide bond between 3-nitrobenzoyl chloride and 2-(4-chlorobenzylthio)ethanamine, followed by the reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The final step involves the acylation of the amine with 3-nitrobenzoyl chloride to obtain this compound.
科学的研究の応用
N-{2-[(4-chlorobenzyl)thio]ethyl}-3-nitrobenzamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also demonstrated anti-inflammatory activity by reducing the production of pro-inflammatory cytokines in macrophages. In addition, this compound has shown efficacy against several infectious diseases, including malaria and tuberculosis.
特性
IUPAC Name |
N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c17-14-6-4-12(5-7-14)11-23-9-8-18-16(20)13-2-1-3-15(10-13)19(21)22/h1-7,10H,8-9,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGNMWNUBRFFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCSCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-(3-acetylphenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4997427.png)
![4-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}acetyl)morpholine](/img/structure/B4997428.png)
![N-(2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4997436.png)
![1-(3-chloro-2-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4997443.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(4-hydroxyphenyl)benzamide](/img/structure/B4997450.png)
![N-(2-phenylethyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4997456.png)

![N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4997492.png)



![4-(2,4-dichlorophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4997520.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B4997533.png)